1,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Description
Properties
IUPAC Name |
1,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-7-3-5-9(2,6-4-7)8(10)11/h3H,4-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETMKSQFLULCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502120 | |
| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-87-7 | |
| Record name | 1,4-Dimethylcyclohex-3-ene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50502120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Design and Optimization
Reactants :
- Diene : Isoprene (2-methyl-1,3-butadiene) provides the methyl group at position 4 of the cyclohexene ring.
- Dienophile : Methyl methacrylate serves as the electron-deficient partner, introducing both the carboxylic acid precursor (ester) and the methyl group at position 1.
Catalyst : Boron trifluoride diethyl etherate (BF$$3$$-OEt$$2$$) enhances the electrophilicity of the dienophile and accelerates the reaction.
Conditions :
- Solvent: Acetonitrile (4 mL per 2 mmol dienophile)
- Temperature: 70°C
- Duration: 72 hours
- Atmosphere: Inert (nitrogen or argon) to prevent oxidation
Mechanistic Insights :
The reaction proceeds via a concerted mechanism, with the endo transition state favoring the formation of the thermodynamically stable adduct. The ester group and methyl substituent from methyl methacrylate occupy axial positions, while the isoprene-derived methyl group adopts an equatorial orientation.
Post-Reaction Processing
Hydrolysis of Ester to Carboxylic Acid :
The intermediate ester is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid. Acidic workup (HCl) ensures protonation of the carboxylate.
Purification :
- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (5–15%) isolates the product.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Yield : 54–68% (depending on regioselectivity and purification efficiency).
Analytical Characterization
$$^1$$H NMR (600 MHz, CDCl$$_3$$):
GC-MS : m/z 154.21 [M]$$^+$$, consistent with the molecular formula C$$9$$H$${14}$$O$$_2$$.
Alternative Synthetic Strategies
While the Diels-Alder method is predominant, other pathways merit discussion for their theoretical applicability:
Grignard Carboxylation
Procedure :
- React 1-bromo-4-methylcyclohex-3-ene with magnesium to form the Grignard reagent.
- Quench with dry ice (CO$$_2$$) to generate the carboxylic acid.
Challenges :
- Low stability of cyclohexenyl Grignard reagents.
- Competing elimination reactions.
Oxidation of a Primary Alcohol
Substrate : 1,4-Dimethylcyclohex-3-ene-1-methanol.
Oxidizing Agents :
- KMnO$$4$$/H$$2$$SO$$_4$$ (vigorous conditions risk over-oxidation).
- Pyridinium chlorochromate (PCC) in dichloromethane (milder, selective for primary alcohols).
Limitations :
- Requires prior synthesis of the alcohol precursor, which is non-trivial.
Comparative Analysis of Methods
| Method | Reactants | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|---|
| Diels-Alder | Isoprene, methyl methacrylate | BF$$3$$-OEt$$2$$ | 54–68 | >95 | High regioselectivity |
| Grignard carboxylation | 1-Bromo-4-methylcyclohex-3-ene | Mg/CO$$_2$$ | 10–15* | 70–80 | Direct CO$$_2$$ incorporation |
| Alcohol oxidation | 1,4-Dimethylcyclohex-3-ene-1-methanol | PCC | 20–30* | 85–90 | Step economy (if alcohol available) |
*Theoretical yields based on analogous reactions.
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and reproducibility:
- Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.
- Catalyst Recycling : BF$$3$$-OEt$$2$$ recovery via distillation.
- Crystallization Optimization : Ethanol/water ratios tuned for maximal recovery.
Chemical Reactions Analysis
1,4-Dimethylcyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Reactivity
The reactivity of 1,4-dimethylcyclohex-3-ene-1-carboxylic acid is largely attributed to its carboxylic acid group, which can participate in typical acid-base reactions.
Potential Applications
While the specific biological applications of this compound are still under investigation, its structural similarity to certain biologically active molecules suggests potential in various areas. Interaction studies involving this compound typically focus on its reactivity with other chemical species. Such studies might include its use as a building block in synthesizing more complex molecules. The compound has various applications including use as a chemical intermediate, a reagent, and in research and development.
Structural Comparison
Several compounds share structural similarities with this compound.
Structural Analogs of this compound
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-Cyclohexene-1-carboxylic acid | CHO | Lacks methyl substitutions; simpler structure |
| Methyl 1,4-dimethylcyclohexene-1-carboxylate | CHO | Ester derivative; used in flavoring and fragrance |
| Cyclopentane carboxylic acid | CHO | Smaller ring structure; different physical properties |
The uniqueness of this compound lies in its specific arrangement of methyl groups and the presence of both cyclic and acyclic structures that influence its reactivity and biological activity compared to these similar compounds.
Other Occurrences
Mechanism of Action
The mechanism of action of 1,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing their structure and function . Additionally, the compound’s cyclohexene ring can participate in hydrophobic interactions, further modulating its biological activity .
Comparison with Similar Compounds
Methyl 1,4-Dimethyl-3-cyclohexene-1-carboxylate
Structural Relationship : This ester derivative shares the core cyclohexene backbone and substituent positions but replaces the carboxylic acid with a methyl ester group.
Key Differences :
- Reactivity : The ester is less polar and more volatile than the carboxylic acid, making it preferable for gas chromatography or as a synthetic intermediate.
- Applications : Esters are often used as protecting groups for carboxylic acids in multi-step syntheses. The methyl ester variant may serve as a precursor to the target acid via hydrolysis .
| Property | 1,4-Dimethylcyclohex-3-ene-1-carboxylic Acid | Methyl 1,4-Dimethyl-3-cyclohexene-1-carboxylate |
|---|---|---|
| Functional Group | Carboxylic acid | Methyl ester |
| Polarity | High | Moderate |
| Typical Use | Pharmaceutical intermediates | Synthetic intermediates, chromatography |
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Structural Relationship: Caffeic acid is an aromatic compound with a propenoic acid chain and hydroxyl groups, contrasting with the alicyclic structure of the target compound. Key Differences:
- Aromaticity vs. Alicyclic Structure : Caffeic acid’s benzene ring enhances UV absorption and antioxidant activity, whereas the cyclohexene ring in the target compound offers conformational flexibility.
- Applications : Caffeic acid is widely used in food, cosmetics, and pharmacology for its antioxidant properties, while 1,4-dimethylcyclohexene carboxylic acid is more likely employed in niche synthetic applications .
| Property | This compound | Caffeic Acid |
|---|---|---|
| Core Structure | Alicyclic (cyclohexene) | Aromatic (benzene) |
| Bioactivity | Limited data | Antioxidant, anti-inflammatory |
| Industrial Use | Synthetic intermediates | Food additives, cosmetics |
1,4-Cyclohexanedicarboxaldehyde
Structural Relationship : This compound shares the cyclohexane backbone but features two aldehyde groups instead of a carboxylic acid and methyl substituents.
Key Differences :
- Reactivity : Aldehydes are highly reactive toward nucleophiles, whereas carboxylic acids participate in acid-base reactions and esterifications.
Azo-Functionalized Cyclohexene Carboxylic Acid ()
Structural Relationship : This compound incorporates a diazenyl group and sulfonaphthalene moiety, creating a highly conjugated system distinct from the simpler methyl and carboxylic acid substituents in the target compound.
Key Differences :
- Complexity and Applications : The azo group enables use as a dye or sensor, whereas the target compound’s simplicity favors foundational organic synthesis.
- Stability : Extended conjugation in the azo derivative may reduce stability under UV light compared to the alicyclic target compound .
Research Findings and Implications
- Synthetic Versatility : The ester derivative () highlights the importance of functional group interconversion in accessing carboxylic acids.
- Biomedical Potential: While caffeic acid () is bioactive, the target compound’s applications remain underexplored, warranting further studies on its pharmacological properties.
- Structural Insights : Comparative analysis underscores how substituents and ring type (aromatic vs. alicyclic) dictate reactivity and industrial utility.
Biological Activity
- Molecular Formula : C10H16O2
- Molecular Weight : 168.24 g/mol
- Canonical SMILES : CC1=CCC(CC1)(C)C(=O)O
Antioxidant Properties
Research indicates that compounds with similar structures often exhibit antioxidant activity. For instance, derivatives of cyclohexene carboxylic acids have shown significant inhibition of reactive oxygen species (ROS) production in various cell models. Although specific data for 1,4-dimethylcyclohex-3-ene-1-carboxylic acid is sparse, it is hypothesized that it may share these properties due to structural similarities with known antioxidants.
Cytotoxicity Studies
A study on related compounds indicated that certain cyclohexene derivatives exhibited cytotoxic effects under specific conditions. For example, ethyl 2,3,6,6-tetramethylcyclohex-2-ene-1-carboxylate was tested for cytotoxicity using the BlueScreen assay, which assesses cellular viability under oxidative stress conditions. Results showed a positive correlation with cytotoxicity but no genotoxic effects were observed in Ames tests .
Enzyme Inhibition
Compounds like this compound may also act as enzyme inhibitors. Similar compounds have been studied for their ability to inhibit enzymes involved in metabolic pathways, suggesting potential applications in treating diseases like diabetes or cancer through modulation of metabolic processes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Esterification : Reacting cyclohexene derivatives with carboxylic acids in the presence of acid catalysts.
- Reduction and Oxidation Reactions : These reactions can modify the functional groups on the cyclohexene ring to enhance biological activity.
The exact mechanism of action for this compound remains largely unexplored; however, it is suggested that it may interact with cellular membranes or specific enzymes due to its lipophilic nature. This interaction could lead to altered cellular signaling pathways or oxidative stress responses.
Case Studies and Research Findings
Q & A
Q. How can researchers mitigate bioaccumulation risks during in vivo studies?
- Strategy : Conduct logP measurements (octanol-water partitioning) to estimate lipophilicity. If logP > 3, modify the structure with polar substituents (e.g., hydroxyl groups) to enhance renal clearance. Validate using radiolabeled tracer studies in model organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
